Tioeteri diferari

Diarylthioethers are a class of organic compounds that feature two aryl groups attached to a sulfur atom via an ethylene bridge. These compounds play a significant role in various applications due to their unique structural features and properties.

Typically, diarylthioethers consist of two aromatic rings (aryls) connected through a sulfur-containing group (-S-), often referred to as the "bridgehead" position. The presence of both aryl groups and the thioether functionality endows these compounds with distinct chemical characteristics such as improved solubility in organic solvents, enhanced stability towards oxidative conditions, and potential reactivity due to the electrophilic aromatic substitution capabilities.

These properties make diarylthioethers valuable intermediates in synthetic chemistry. They are widely used in pharmaceuticals, agrochemicals, materials science, and environmental remediation applications. For instance, their ability to act as precursors for other functional groups or to serve as stabilizers in polymer formulations has been well-documented.

In summary, diarylthioethers offer a versatile platform for chemical innovation across multiple industries, driven by their inherent structural flexibility and reactivity.

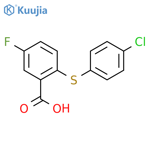

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

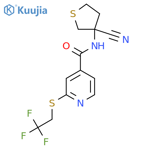

|

4-(phenylsulfanyl)phenol | 5633-55-6 | C12H10OS |

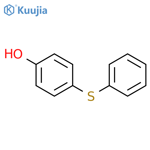

|

Benzene, 2-(chloromethyl)-1-[(4-chlorophenyl)thio]-4-fluoro- | 56096-94-7 | C13H9Cl2FS |

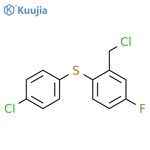

|

2-(4-Chlorophenyl)sulfanyl-5-fluorobenzoic Acid | 56096-90-3 | C13H8ClFO2S |

|

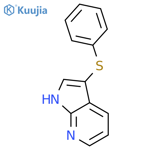

1H-Pyrrolo[2,3-b]pyridine, 3-(phenylthio)- | 633303-87-4 | C13H10N2S |

|

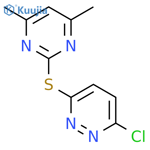

3-Chloro-6-(4,6-dimethylpyrimidin-2-yl)thio-pyridazine | 393183-65-8 | C10H9ClN4S |

|

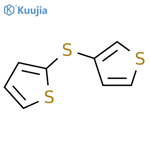

Thiophene,2-(3-thienylthio)- | 3807-37-2 | C8H6S3 |

|

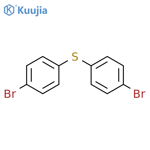

bis(4-Bromophenyl) Sulfide | 3393-78-0 | C12H8Br2S |

|

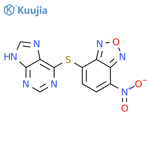

9H-Purine,6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]- | 84458-52-6 | C11H5N7O3S |

|

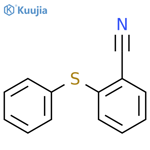

Benzonitrile, 2-(phenylthio)- | 91804-55-6 | C13H9NS |

|

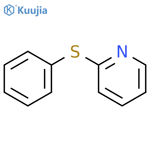

2-Phenylthiopyridine | 3111-54-4 | C11H9NS |

Letteratura correlata

-

Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504

-

Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554

-

3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615

-

Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530

Fornitori consigliati

-

Beyond Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

NewCan Biotech LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati